molecular formula C15H14N2O2 B12661722 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- CAS No. 162265-52-3

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-

Cat. No.: B12661722
CAS No.: 162265-52-3
M. Wt: 254.28 g/mol
InChI Key: ZLFQPMGVKGFQPT-UHFFFAOYSA-N
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Description

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- is a complex organic compound with a unique structure that includes a benzene ring fused to an isoquinoline ring, with a dione group and a methylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives.

Scientific Research Applications

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benz(de)isoquinoline-1,3(2H)-dithione, 2-methyl-6-nitro-
  • 1H-Benz(de)isoquinoline-1,3(2H)-dithione, 6-nitro-2-phenyl-

Uniqueness

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)- is unique due to its specific structural features, including the methylaminoethyl side chain, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

162265-52-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H14N2O2/c1-16-8-9-17-14(18)11-6-2-4-10-5-3-7-12(13(10)11)15(17)19/h2-7,16H,8-9H2,1H3

InChI Key

ZLFQPMGVKGFQPT-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

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